![molecular formula C48H33F B14231709 1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene CAS No. 581050-02-4](/img/structure/B14231709.png)
1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene is a complex organic compound characterized by its unique structure, which includes two triphenyl-1-propynyl groups attached to a fluorobenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene typically involves multi-step organic reactions. One common method includes the coupling of triphenylacetylene with a fluorobenzene derivative under specific conditions, such as the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Applications De Recherche Scientifique
1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of molecular interactions and as a probe in fluorescence microscopy.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene exerts its effects is largely dependent on its interaction with other molecules. Its unique structure allows it to participate in various chemical reactions, often acting as a ligand or a catalyst. The molecular targets and pathways involved can vary, but typically include interactions with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
- 1,4-Bis(triphenyl-1-propynyl)benzene
- 1,4-Bis(triphenyl-1-propynyl)-2-chlorobenzene
- 1,4-Bis(triphenyl-1-propynyl)-2-bromobenzene
Comparison: 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in specific applications where these properties are desired.
Propriétés
Numéro CAS |
581050-02-4 |
|---|---|
Formule moléculaire |
C48H33F |
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
2-fluoro-1,4-bis(3,3,3-triphenylprop-1-ynyl)benzene |
InChI |
InChI=1S/C48H33F/c49-46-37-38(33-35-47(40-19-7-1-8-20-40,41-21-9-2-10-22-41)42-23-11-3-12-24-42)31-32-39(46)34-36-48(43-25-13-4-14-26-43,44-27-15-5-16-28-44)45-29-17-6-18-30-45/h1-32,37H |
Clé InChI |
XPCZONSLYPSOBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#CC2=CC(=C(C=C2)C#CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


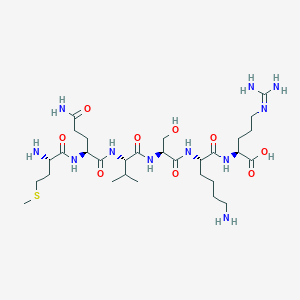
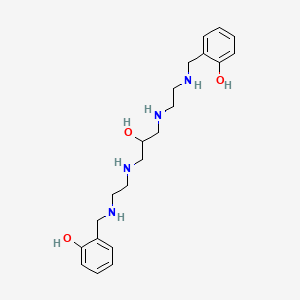



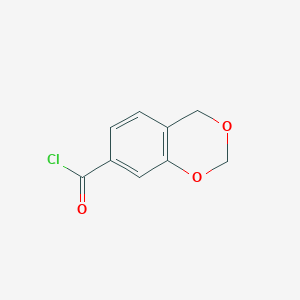
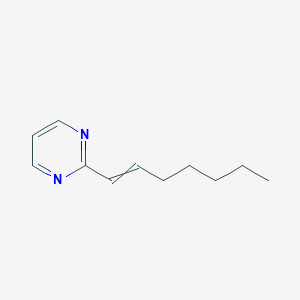
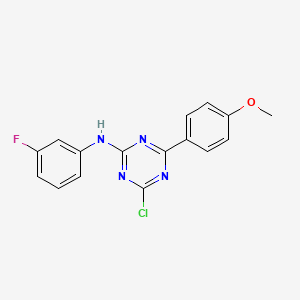
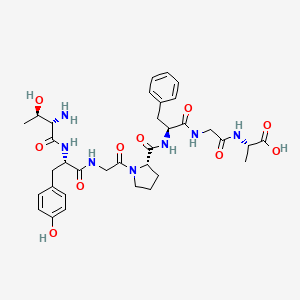

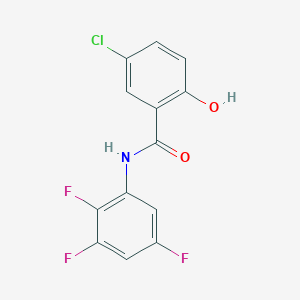

![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
